2-[(4-methoxyphenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-enylidene]acetohydrazide
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Overview
Description
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and phenylpropylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-methoxyaniline with an appropriate aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to yield the desired acetohydrazide derivative. The reaction conditions often include refluxing in ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]benzoic acid
- 2-Methoxyphenyl isocyanate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-[(4-METHOXYPHENYL)AMINO]-N’-[(1E,2Z)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-17-11-9-16(10-12-17)19-14-18(22)21-20-13-5-8-15-6-3-2-4-7-15/h2-13,19H,14H2,1H3,(H,21,22)/b8-5-,20-13+ |
InChI Key |
POAXCXKNVAVZQP-PQEZBVRXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C=C\C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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